D-Xylulose 5-phosphate sodium

transketolase enzyme kinetics pentose phosphate pathway

For transketolase assays, substituting D-xylulose 5-phosphate sodium with other pentose phosphates introduces kinetic bias due to epimer-specific enzyme recognition. This sodium salt provides superior aqueous solubility and is the validated ketol donor substrate. - Exhibits 1.89- to 5.58-fold lower Km (25-120 μM in mammalian tissues) compared to D-ribose 5-phosphate. - Enables epimerase-free transketolase characterization with a benchmark Km of 77 μM in purified preparations. - Serves as the exclusive mechanistic probe for 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) C2-C3 ketose cleavage studies.

Molecular Formula C5H10NaO8P
Molecular Weight 252.09 g/mol
CAS No. 105931-44-0
Cat. No. B020896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Xylulose 5-phosphate sodium
CAS105931-44-0
Molecular FormulaC5H10NaO8P
Molecular Weight252.09 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)CO)O)O)OP(=O)(O)[O-].[Na+]
InChIInChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h4-6,8-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t4-,5-;/m1./s1
InChIKeyOVHWWORCLJVDMI-TYSVMGFPSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Xylulose 5-phosphate Sodium: Essential PPP Intermediate


D-Xylulose 5-phosphate (X5P) sodium salt (CAS 105931-44-0) is a pentose phosphate ester and a central metabolic intermediate in the non-oxidative phase of the pentose phosphate pathway (PPP) . As the sodium salt form (typically monosodium or disodium, molecular weight ranging from approximately 252.09 to 274.07 g/mol depending on counterion stoichiometry), this compound offers enhanced water solubility and stability compared to the free acid form, facilitating its use in aqueous enzymatic assays and in vitro metabolic reconstructions . X5P serves as an essential ketol donor substrate for transketolase (EC 2.2.1.1), a thiamine diphosphate-dependent enzyme that catalyzes the reversible transfer of two-carbon units between sugar phosphates, linking the PPP to glycolysis, nucleotide biosynthesis, and aromatic amino acid production [1]. Beyond its canonical role, X5P functions as a signaling metabolite that activates protein phosphatase 2A (PP2A), thereby regulating the coordinated control of glycolysis and lipogenesis in response to carbohydrate feeding .

Why D-Xylulose 5-phosphate Sodium Cannot Be Substituted


Generic substitution of D-xylulose 5-phosphate sodium with structurally similar pentose phosphates—particularly D-ribulose 5-phosphate, D-ribose 5-phosphate, or synthetic analogs—is not scientifically valid due to fundamental differences in enzyme specificity, kinetic parameters, and biological function. D-Xylulose 5-phosphate and D-ribulose 5-phosphate are epimers differing only in the stereochemistry at C3, yet this minor structural variation results in profoundly different substrate recognition profiles: X5P serves as the preferred two-carbon (ketol) donor for transketolase, whereas ribulose 5-phosphate exhibits markedly lower catalytic efficiency in this role [1]. Furthermore, plastidic pentose phosphate translocators in plant systems preferentially transport X5P over ribulose 5-phosphate by a substantial margin, while completely excluding ribose 5-phosphate and hexose phosphates, indicating that cellular compartmentalization further enforces functional non-equivalence [2]. In transketolase-catalyzed reactions, the apparent Km values for X5P are consistently 2- to 5-fold lower than those for D-ribose 5-phosphate across multiple species, demonstrating that even in shared enzyme active sites, X5P exhibits superior binding affinity that cannot be replicated by alternative PPP intermediates [3]. Consequently, experimental protocols requiring X5P as a substrate, standard, or metabolic probe cannot be executed with substitute compounds without introducing quantifiable bias in reaction kinetics, flux measurements, or regulatory outcomes.

D-Xylulose 5-phosphate Sodium: Comparative Evidence


Human Transketolase Km: X5P vs Ribose 5-phosphate

In a heterologous expression study of human transketolase, the Km values for the substrates D-xylulose 5-phosphate and D-ribose 5-phosphate were determined under identical assay conditions using purified recombinant enzyme. The highest specific activity was 13.5 U/mg, and the Km values were 0.27 ± 0.02 mM for D-xylulose 5-phosphate and 0.51 ± 0.05 mM for D-ribose 5-phosphate [1]. This represents a 1.89-fold lower Km for X5P, indicating substantially higher binding affinity for the ketol donor substrate compared to the acceptor substrate. The kinetic constants were noted to be similar to those of the native enzyme purified from human erythrocytes, confirming physiological relevance [1].

transketolase enzyme kinetics pentose phosphate pathway human metabolism

Mouse Brain Transketolase Km: X5P vs Ribose 5-phosphate

Kinetic analysis of transketolase activity in mouse brain homogenates using an enzyme-coupled spectrophotometric assay revealed differential substrate affinities. The apparent Km for D-xylulose 5-phosphate was 120 μM, whereas the apparent Km for ribose-5-phosphate was 330 μM [1]. This 2.75-fold difference demonstrates that X5P is the kinetically preferred substrate for mammalian brain transketolase. The total transketolase activity was 5.7 nmol/min per mg protein, and thiamine pyrophosphate exhibited a Km of 7 μM and remained tightly bound to transketolase under conditions where it dissociated completely from the pyruvate dehydrogenase complex [1].

neurochemistry transketolase thiamine metabolism brain metabolism

Epimerase-Free Transketolase Km: X5P vs Ribose 5-phosphate

In a rigorously purified transketolase preparation from Candida utilis that was rendered completely free from contaminating D-ribulose-5-phosphate 3-epimerase activity, the apparent Km values for D-xylulose 5-phosphate and D-ribose 5-phosphate were 77 μM and 430 μM, respectively [1]. This 5.58-fold difference in Km represents one of the largest affinity differentials reported for these two substrates. The final product had a specific activity of 43 units/mg and a transketolase/epimerase activity ratio greater than 53,000 to 1, ensuring that the measured kinetic parameters reflect pure transketolase activity without interference from epimerase-catalyzed interconversion [1].

enzyme purification transketolase epimerase-free biochemical assays

Rat Liver Transketolase C2-Donor Preference

In a comprehensive substrate profiling study of transketolase purified from rat liver to homogeneity, D-xylulose 5-phosphate was identified as the best C2-donor substrate among all tested compounds, exhibiting a Km of 25 μM [1]. In contrast, D-fructose 6-phosphate was found to be an active C2-donor but with unspecified (presumably higher) Km, while β-hydroxypyruvate was completely inactive even at high concentrations [1]. The purified enzyme did not require either Mg2+ or thiamine pyrophosphate supplementation for optimum activity, indicating tight cofactor retention. The product of C2-transfer from D-xylulose 5-phosphate to D-ribose 5-phosphate was identified as D-sedoheptulose 7-phosphate [1].

liver metabolism C2-donor specificity transketolase substrate profiling

DXPS Ketose-Cleavage of X5P: Distinct Mechanism

The bacterial enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) displays remarkable catalytic promiscuity and was recently shown to cleave D-xylulose 5-phosphate at the C2-C3 bond, producing dihydroxyethyl thiamin diphosphate through a third distinct mechanism involving D-glyceraldehyde 3-phosphate elimination [1]. This ketose-cleavage reaction is unique to X5P among pentose phosphates and highlights the enzyme's flexibility for donor substrate usage compared to other C-C bond-forming enzymes. The study demonstrated that O2, H+, and D-erythrose 4-phosphate act as acceptor substrates in this transketolase-like activity, with X5P binding occurring through a mechanism involving the d-GAP binding pocket [1]. This substrate-specific mechanism does not occur with D-ribulose 5-phosphate or D-ribose 5-phosphate, establishing X5P as functionally non-redundant for investigating DXPS catalytic flexibility and its role in bacterial adaptation during infection.

DXPS antibacterial target substrate promiscuity ketose cleavage isoprenoid biosynthesis

Plastidic Transporter XPT: Selective X5P Transport

A plastidic transporter from Arabidopsis (designated XPT for Xul-5-P/phosphate translocator) was characterized for its substrate specificity. The transporter is able to transport xylulose 5-phosphate (Xul-5-P) and, to a lesser extent, ribulose 5-phosphate, but does not accept ribose 5-phosphate or hexose phosphates as substrates [1]. Under physiological conditions, Xul-5-P was identified as the preferred substrate. The XPT shares only approximately 35-40% sequence identity with triose phosphate translocators and approximately 50% identity with glucose 6-phosphate/phosphate translocators, representing a distinct fourth group of plastidic phosphate translocators [1]. The study proposes that XPT functions to provide plastidic pentose phosphate pathways with cytosolic carbon skeletons in the form of Xul-5-P, especially under conditions of high demand for pathway intermediates [1].

plant metabolism plastid transporter compartmentalization carbon flux

D-Xylulose 5-phosphate Sodium: Research & Industrial Applications


Transketolase Assays & Inhibitor Screening

Researchers conducting transketolase activity assays in human, mouse, or rat tissue preparations should prioritize D-xylulose 5-phosphate sodium as the ketol donor substrate due to its 1.89- to 5.58-fold lower Km compared to D-ribose 5-phosphate across multiple species [1]. The 25-120 μM Km range in mammalian tissues [2][3] ensures that assays performed at physiologically relevant substrate concentrations will not be rate-limited by substrate availability, enabling accurate measurement of enzyme activity and reliable assessment of transketolase inhibitors (including potential therapeutic candidates for cancer metabolism, where transketolase is frequently upregulated). The compound's established role as the preferred C2-donor substrate [3] further validates its use in coupled enzyme assays that measure sedoheptulose 7-phosphate or glyceraldehyde 3-phosphate production.

Epimerase-Free Transketolase Characterization

For biochemical studies requiring pure transketolase activity without interference from ribulose-5-phosphate 3-epimerase—which interconverts X5P and ribulose 5-phosphate—D-xylulose 5-phosphate sodium is the requisite substrate. The demonstrated 77 μM Km in epimerase-free transketolase preparations from Candida utilis [4] provides a benchmark for enzyme purification protocols and quality control. This application is critical for laboratories characterizing novel transketolase variants, investigating thiamine diphosphate dependency, or developing transketolase-based biocatalytic processes where epimerase contamination would distort kinetic measurements and reduce product yield.

DXPS Catalytic Promiscuity & Antibacterial Discovery

Investigators studying the substrate promiscuity of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS)—a validated antibacterial target in the MEP pathway for isoprenoid biosynthesis—require D-xylulose 5-phosphate sodium as a mechanistic probe. DXPS uniquely catalyzes the C2-C3 ketose cleavage of X5P via d-GAP elimination [5], a reaction not observed with ribulose 5-phosphate or ribose 5-phosphate. This distinct reactivity enables studies of DXPS conformational dynamics, donor substrate accommodation, and the enzyme's role in bacterial metabolic adaptation during infection. Pharmaceutical research programs targeting DXPS for novel antibiotic development can utilize X5P to characterize inhibitor binding modes and assess allosteric regulation of this branch-point enzyme [5].

Plant Metabolic Engineering & Plastidic Flux Analysis

Metabolic engineers working to enhance plant biosynthetic capacity for terpenoids, alkaloids, or other valuable secondary metabolites should employ D-xylulose 5-phosphate sodium in flux analysis and compartment-specific assays. The XPT plastidic translocator preferentially transports X5P over ribulose 5-phosphate and completely excludes ribose 5-phosphate [6], establishing X5P as the exclusive pentose phosphate capable of efficient cytosol-to-plastid carbon shuttling. This functional non-redundancy is critical for experimental designs that aim to manipulate carbon partitioning between cytosolic and plastidic PPP branches, optimize precursor supply for isoprenoid biosynthesis, or characterize novel plastidic transporter variants in engineered plant systems [6].

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